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Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzyl Alcohol

Cat. No.: B1590520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and
Potential
(3,5-Di-tert-butylphenyl)methanol, a sterically hindered aromatic alcohol, serves as a valuable

building block in synthetic organic chemistry. Its unique structural feature, the 3,5-di-tert-

butylphenyl moiety, imparts significant lipophilicity and steric bulk, properties that are highly

sought after in the design of novel organic molecules, including active pharmaceutical

ingredients (APIs). The tert-butyl groups can enhance the biological activity of a compound by

increasing its solubility in organic media and providing steric shielding to protect sensitive

functional groups from unwanted reactions. This guide offers a comprehensive overview of its

synthesis, characterization, and applications, providing a critical resource for professionals in

chemical research and development.

Section 1: Chemical Identity and Physicochemical
Properties
CAS Number: 77387-57-6

Molecular Formula: C₁₅H₂₄O

IUPAC Name: (3,5-di-tert-butylphenyl)methanol
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This compound is a white to off-white crystalline solid under standard conditions. The two bulky

tert-butyl groups positioned meta to the hydroxymethyl group create a unique steric and

electronic environment, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of (3,5-Di-tert-butylphenyl)methanol

Property Value Source(s)

CAS Number 77387-57-6 [1]

Molecular Weight 220.35 g/mol [2]

Appearance
White to Almost white powder

to crystal

Melting Point 59.0 to 63.0 °C

Boiling Point Data not available

Solubility

Soluble in organic solvents

such as THF, EtOAc, and

CH₂Cl₂.

InChI Key
VHYHRNYPVNFGNR-

UHFFFAOYSA-N
[2]

SMILES

CC(C)

(C)C1=CC(=CC(=C1)CO)C(C)

(C)C

[2]

Section 2: Synthesis Protocol: A Self-Validating
System
The synthesis of (3,5-di-tert-butylphenyl)methanol is most effectively and commonly achieved

through the reduction of a suitable carbonyl precursor, such as the corresponding carboxylic

acid or aldehyde. The choice of reducing agent is critical and depends on the starting material.

For the reduction of a carboxylic acid, a powerful reducing agent like lithium aluminum hydride

(LiAlH₄) is required.
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Causality Behind Experimental Choices
The selection of lithium aluminum hydride (LiAlH₄) in a non-protic solvent like tetrahydrofuran

(THF) is a deliberate choice rooted in fundamental reactivity principles. Carboxylic acids are

relatively unreactive towards milder reducing agents. LiAlH₄ is a potent source of hydride ions

(H⁻) and is capable of reducing the carboxylic acid functionality directly to the primary alcohol

in high yield. THF is an ideal solvent as it is aprotic, preventing premature quenching of the

highly reactive LiAlH₄, and it effectively solvates the lithium cation. The reaction is initially

conducted at a reduced temperature (0 °C) to control the initial exothermic reaction upon

addition of the carboxylic acid to the LiAlH₄ suspension. Allowing the reaction to warm to room

temperature ensures the reaction proceeds to completion.

Detailed Experimental Protocol: Reduction of 3,5-Di-tert-
butylbenzoic Acid
This protocol is adapted from established procedures for the reduction of carboxylic acids.[3]

Materials:

3,5-Di-tert-butylbenzoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether (Et₂O)

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Dry round-bottom flask

Magnetic stirrer and stir bar
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Argon or Nitrogen inlet for inert atmosphere

Syringes

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is

charged with lithium aluminum hydride (455 mg, 12 mmol) and placed under an inert

atmosphere of argon or nitrogen. Anhydrous THF (30 mL) is added to suspend the LiAlH₄,

and the mixture is cooled to 0 °C in an ice bath.[3]

Addition of Starting Material: In a separate flask, dissolve 3,5-di-tert-butylbenzoic acid (1.4 g,

6 mmol) in anhydrous THF (30 mL). This solution is then added dropwise via syringe to the

stirred LiAlH₄ suspension at 0 °C.[3]

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred overnight (approximately 14 hours). The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition

of deionized water. The resulting mixture is then poured into a separatory funnel containing a

1:1 mixture of diethyl ether and a saturated aqueous solution of Rochelle's salt (200 mL).[3]

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether (3 x

50 mL). The combined organic layers are then washed with brine (1 x 50 mL), dried over

anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a

rotary evaporator.[3]

Final Product: This procedure typically yields the desired (3,5-di-tert-butylphenyl)methanol as

a white crystalline solid (1.27 g, 96% yield) with sufficient purity that further purification is

often not necessary.[3]

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of (3,5-di-tert-butylphenyl)methanol.

Section 3: Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized (3,5-di-tert-butylphenyl)methanol is

achieved through standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides

characteristic signals that confirm the presence of all protons in the molecule. The spectrum

would be expected to show a singlet for the 18 protons of the two tert-butyl groups, signals

for the aromatic protons, and a signal for the benzylic methylene protons, as well as a signal

for the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show

distinct signals for each unique carbon atom in the molecule, including the quaternary

carbons and the methyl carbons of the tert-butyl groups, the aromatic carbons, and the

benzylic carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the

alcohol functional group. Absorptions corresponding to C-H stretching of the alkyl and

aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak

corresponding to the molecular weight of the compound (220.35 g/mol ), along with

characteristic fragmentation patterns.[2]

Section 4: Applications in Research and Drug
Development
The (3,5-di-tert-butylphenyl)methanol moiety is a key structural component in the development

of various biologically active molecules and advanced materials. The steric bulk provided by

the tert-butyl groups can be exploited to control molecular conformation, prevent unwanted

aggregation, and enhance stability.

While direct applications of the alcohol are often as an intermediate, its derivatives have shown

significant utility:

Precursor to Biologically Active Molecules: The corresponding bromide, 3,5-di-tert-

butylbenzyl bromide, which can be synthesized from the alcohol, is a reactant in the

synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.[4] This

highlights the role of (3,5-di-tert-butylphenyl)methanol as a crucial starting material for

accessing these more complex and biologically relevant compounds.

Building Block for Advanced Materials: The 3,5-di-tert-butylphenyl group is used in the

synthesis of kinetically stabilized octadehydrobisthieno[5]annulene (ODTA) derivatives,

which are of interest in materials science.[6] The steric hindrance of the di-tert-butylphenyl

groups is critical for the successful isolation and characterization of these strained molecular

architectures.

Intermediate in Organic Synthesis: The aldehyde precursor, 3,5-di-tert-butylbenzaldehyde, is

used in the synthesis of porphyrins and dipyrromethanes, which are important classes of

compounds in coordination chemistry and materials science.[7] The alcohol can be readily

oxidized to this aldehyde, demonstrating its utility as a stable precursor.

Diagram 2: Application Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/77387-57-6
https://pure.uj.ac.za/en/publications/solvent-free-synthesis-of-35-di-tert-butylpyrazole-and-35-di-subs/
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
https://pubs.acs.org/toc/joceah/0/0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11679822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Derivatives

Final Applications

(3,5-Di-tert-butylphenyl)methanol

3,5-Di-tert-butylbenzyl
Bromide

Bromination

3,5-Di-tert-butylbenzaldehyde

Oxidation

Advanced Materials (e.g., ODTAs)

Incorporation into
larger structures

Steroid Sulfatase Inhibitors Antimicrobial Peptides Porphyrins & Dipyrromethanes

Click to download full resolution via product page

Caption: Synthetic utility of (3,5-di-tert-butylphenyl)methanol.

Section 5: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3,5-

di-tert-butylphenyl)methanol.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or

goggles, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
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(3,5-Di-tert-butylphenyl)methanol is a versatile and valuable building block for organic

synthesis. Its straightforward preparation, coupled with the unique steric and electronic

properties conferred by the 3,5-di-tert-butylphenyl group, makes it an important intermediate in

the synthesis of a range of target molecules, from potential therapeutic agents to advanced

materials. This guide provides the foundational knowledge for the safe and effective use of this

compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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